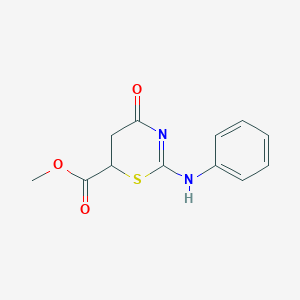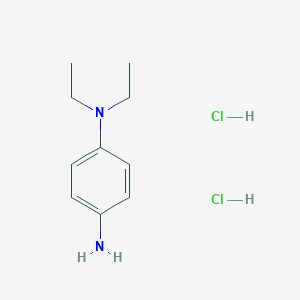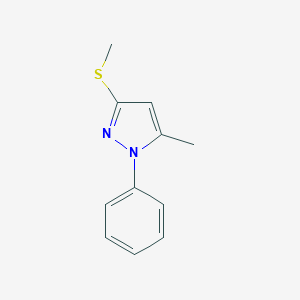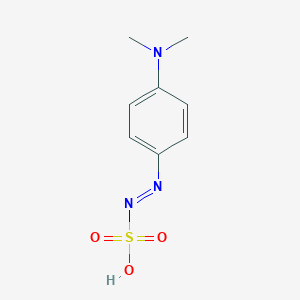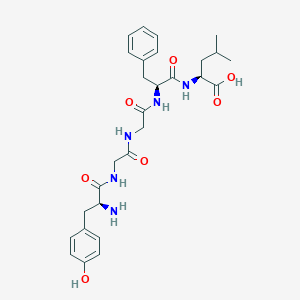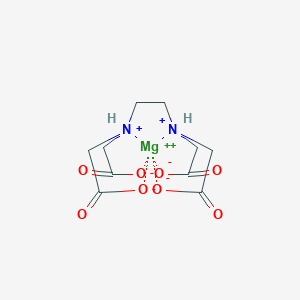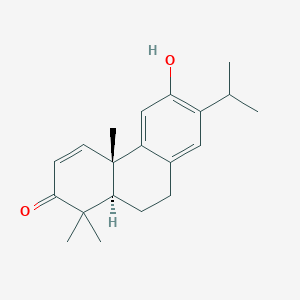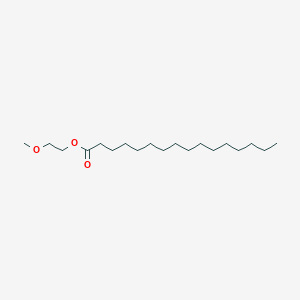![molecular formula C9H12O5 B092298 (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one CAS No. 17073-94-8](/img/structure/B92298.png)
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one, also known as DMTU, is a cyclic acetal compound that has been widely used in scientific research. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one acts as a scavenger of RNS and ROS by reacting with them to form stable adducts. This prevents the RNS and ROS from damaging cellular components such as DNA, proteins, and lipids. Additionally, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating the cellular antioxidant response.
生化和生理效应
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function. (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is its ability to scavenge RNS and ROS without affecting other cellular processes. This allows researchers to investigate the specific role of oxidative stress in various biological processes. However, one limitation of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is that it can react with other compounds in the cell, potentially leading to off-target effects.
未来方向
There are several potential future directions for research on (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further research is needed to better understand the mechanisms underlying (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one's effects on cellular signaling pathways and gene expression. Finally, the development of new analogs of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one with improved pharmacokinetic properties may lead to the development of more potent and selective antioxidant agents.
合成方法
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminoethane in the presence of a Lewis acid catalyst. The resulting product can be further purified through recrystallization to obtain (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one in high yields.
科学研究应用
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been widely used in scientific research to investigate a variety of biological processes. One of the main applications of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to protect against oxidative stress and inflammation in various cell types, including endothelial cells, neurons, and cardiomyocytes.
属性
CAS 编号 |
17073-94-8 |
|---|---|
产品名称 |
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
分子式 |
C9H12O5 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
InChI 键 |
OWLCVCZDWVHESM-PXBUCIJWSA-N |
手性 SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
规范 SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
同义词 |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-lyxo-2-hexosulopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



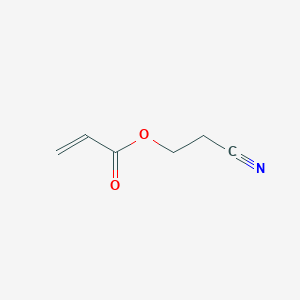
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
